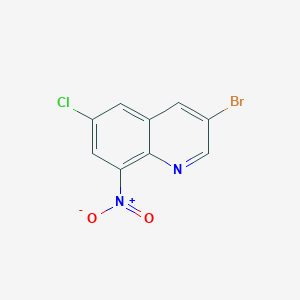

3-Bromo-6-chloro-8-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFYLACFRNJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327638 | |

| Record name | 3-bromo-6-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183543-61-5 | |

| Record name | 3-bromo-6-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-6-chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 3-Bromo-6-chloro-8-nitroquinoline. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale and practical insights to ensure successful synthesis and validation.

Introduction and Strategic Importance

Substituted quinolines are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique substitution pattern of this compound, featuring a halogen at position 3, a chloro group at position 6, and a nitro group at position 8, makes it a compelling candidate for further investigation in drug discovery programs. The strategic placement of these functional groups offers multiple points for diversification and structure-activity relationship (SAR) studies. This guide outlines a robust, three-step synthetic sequence commencing from the readily available 4-chloro-2-nitroaniline.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a logical sequence of well-established organic reactions. The chosen pathway is designed for efficiency and control over the introduction of the desired substituents.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 6-Chloro-8-nitroquinolin-4-ol (Intermediate I)

The initial step employs the Gould-Jacobs reaction, a powerful method for constructing the quinoline core. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[1][2][3]

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a mixture of 4-chloro-2-nitroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is prepared.

-

The mixture is heated to 120-130°C for 2 hours. The ethanol formed during the condensation is distilled off.

-

The reaction temperature is then raised to 240-250°C in a high-boiling point solvent such as Dowtherm A. This facilitates the intramolecular cyclization.

-

The reaction is maintained at this temperature for 30-60 minutes, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

-

The crude 6-chloro-8-nitroquinolin-4-ol is then purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid.

Causality Behind Experimental Choices: The high temperature required for the cyclization step is a hallmark of the Gould-Jacobs reaction.[4] Dowtherm A is chosen as the solvent due to its high boiling point and thermal stability. The electron-withdrawing nature of the chloro and nitro groups on the aniline starting material may necessitate these forcing conditions to achieve efficient cyclization.

Step 2: Synthesis of 4,6-Dichloro-8-nitroquinoline (Intermediate II)

The 4-hydroxy group of the quinolinol intermediate is subsequently converted to a chloro group. This transformation is crucial for enabling the final bromination step at the desired position.

Protocol:

-

6-Chloro-8-nitroquinolin-4-ol (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

The mixture is heated to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

The progress of the reaction is monitored by TLC until the starting material is consumed.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.

-

The aqueous mixture is neutralized with a base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude 4,6-dichloro-8-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.[5][6] The use of a large excess of POCl₃ ensures the complete conversion of the starting material. The workup procedure with ice is critical for safely quenching the reactive POCl₃ and isolating the product.

Step 3: Synthesis of this compound (Final Product)

The final step is the regioselective bromination of the dichloro-nitroquinoline intermediate. The electron-withdrawing groups on the benzene ring and the chloro group at position 4 direct the electrophilic bromine to the 3-position of the quinoline ring.

Protocol:

-

To a solution of 4,6-dichloro-8-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0°C, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Once the reaction is complete, the mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by filtration and washed with water until the filtrate is neutral.

-

The crude product is then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The solid is dried, and the final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography.

Causality Behind Experimental Choices: N-bromosuccinimide in sulfuric acid is a common and effective brominating agent for deactivating aromatic systems. The strong acid protonates the quinoline nitrogen, further deactivating the ring and enhancing the regioselectivity of the bromination at the 3-position.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of this compound.

Table 1: Predicted Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.5-9.0 ppm. The proton at C2 would likely be a singlet at a downfield shift due to the adjacent nitrogen and bromine. The protons at C5 and C7 would appear as doublets. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the bromine (C3) and the carbons adjacent to the nitro group (C7, C8a) would be significantly shifted. Based on data for 3-Bromo-6-fluoro-8-nitroquinoline, shifts can be estimated.[7] |

| Mass Spec. | Expected molecular ion peaks corresponding to the isotopic pattern of bromine and chlorine. M+ at m/z 286, [M+2]+ at m/z 288, and [M+4]+ at m/z 290.[8] |

| IR (cm⁻¹) | Characteristic peaks for C=N stretching (quinoline ring) around 1600-1620 cm⁻¹. Strong asymmetric and symmetric stretching of the nitro group (-NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively. C-Cl and C-Br stretching vibrations in the fingerprint region. |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Chloro-2-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing genetic defects. It is an irritant to the skin and eyes.[9]

-

Diethyl (ethoxymethylene)malonate: May cause eye, skin, and respiratory tract irritation.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By understanding the rationale behind each experimental step and adhering to the prescribed safety protocols, researchers can confidently produce and validate this promising compound for further applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target molecule.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

- Google Patents. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 4-Chloro-2-nitroaniline. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

-

PubChem. 8-Nitroquinoline. [Link]

-

PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

-

PubChem. 8-Bromo-6-chloro-quinolin-3-ol. [Link]

-

PubChem. 8-Bromo-3-chloroisoquinoline. [Link]

-

NMRShiftDB. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - 13C NMR. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ablelab.eu [ablelab.eu]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 3-Bromo-6-chloro-8-nitroquinoline

An In-depth Technical Guide to 3-Bromo-6-chloro-8-nitroquinoline for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1] Its rigid, heterocyclic framework offers a versatile template for substitution, enabling the fine-tuning of electronic, steric, and physicochemical properties to achieve desired biological activities. This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of three distinct electron-withdrawing groups on the quinoline core makes this compound a compelling, yet underexplored, candidate for drug discovery programs. We will provide an in-depth analysis of its chemical identity, a plausible synthetic pathway, its reactivity profile, and its potential applications, particularly in oncology, supported by actionable experimental protocols.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any research endeavor. This compound is a highly substituted aromatic heterocycle with significant potential for further chemical modification.

Nomenclature and Structure

-

IUPAC Name: this compound[2]

-

CAS Number: 183543-61-5[2]

-

Molecular Formula: C₉H₄BrClN₂O₂[2]

-

2D Structure:

Physicochemical Data Summary

The compound's properties, computed from established models, provide initial insights into its drug-like potential, such as solubility and membrane permeability.

| Property | Value | Source | Implication in Drug Discovery |

| Molecular Weight | 287.50 g/mol | PubChem[2] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| XLogP3 | 3.3 | PubChem[2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | PubChem[2] | Lacks hydrogen bond donating capability, which can favor membrane transport. |

| Hydrogen Bond Acceptors | 3 | PubChem[2] | The nitrogen in the quinoline ring and the oxygens of the nitro group can accept hydrogen bonds. |

| Polar Surface Area | 58.7 Ų | PubChem[2] | Below the 140 Ų threshold often associated with good cell permeability. |

Synthesis and Spectroscopic Characterization

While this specific compound is available from some chemical vendors, understanding its synthesis is crucial for analog preparation and cost-effective scale-up. A plausible synthetic route can be devised from commercially available precursors, leveraging established quinoline chemistry.

Proposed Synthetic Workflow

A logical approach involves the sequential functionalization of a simpler quinoline core. A potential pathway starts with 6-chloro-8-nitroquinoline, proceeding through bromination. The electron-withdrawing nature of the existing chloro and nitro groups will direct the electrophilic aromatic substitution.

Sources

Solubility of 3-Bromo-6-chloro-8-nitroquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-8-nitroquinoline in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. As a niche heterocyclic compound, understanding its behavior in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This document moves beyond a simple tabulation of data to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and practical experimental guidance.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties[1]. The specific compound, this compound, is a highly functionalized quinoline ring, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents or as a candidate for biological evaluation. The presence of halogen (bromo and chloro) and nitro groups significantly influences its electronic and steric properties, which in turn dictates its solubility—a critical parameter for its handling, reactivity, and bioavailability.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following computed properties from PubChem provide a foundation for predicting its solubility[2]:

| Property | Value | Implication for Solubility |

| Molecular Weight | 287.50 g/mol | Higher molecular weight can decrease solubility. |

| XLogP3 | 3.3 | This positive value indicates a significant degree of lipophilicity, suggesting better solubility in non-polar organic solvents over water. |

| Hydrogen Bond Donor Count | 0 | The absence of hydrogen bond donors limits its ability to engage in this strong type of interaction with protic solvents. |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen in the quinoline ring and the two oxygen atoms of the nitro group can act as hydrogen bond acceptors, allowing for some interaction with protic solvents. |

| Topological Polar Surface Area | 58.7 Ų | This moderate polar surface area suggests that the molecule is not extremely polar, further supporting its preference for organic solvents over water. |

The principle of "like dissolves like" is a useful heuristic. Given the lipophilic nature (high XLogP3) and the presence of polar functional groups (nitro and the quinoline nitrogen), this compound is expected to exhibit a nuanced solubility profile, favoring polar aprotic solvents and showing some solubility in non-polar and polar protic solvents.

Qualitative Solubility Profile and Rationale

Based on its structure, the following solubility trends can be anticipated for this compound:

-

High Solubility: in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the polar nitro group and the quinoline core. The synthesis of a related compound, 1-bromo-3-chloro-5-nitro-benzene, notes its solubility in dimethylformamide[3].

-

Moderate to Good Solubility: in chlorinated solvents such as dichloromethane (DCM) and chloroform. The synthesis of 6,8-dibromo-5-nitroquinoline involves extraction with CH2Cl2, indicating good solubility[4]. The purification of 6-methoxy-8-nitroquinoline also utilizes chloroform[5].

-

Moderate Solubility: in polar aprotic solvents with a smaller dipole moment like acetone and ethyl acetate.

-

Lower Solubility: in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors to the nitro group and quinoline nitrogen, the overall lipophilicity of the molecule may limit extensive dissolution. A related nitro-substituted quinoline was found to be soluble in hot alcohol[6].

-

Poor to Insoluble: in non-polar solvents like hexane and toluene. While the molecule has lipophilic character, the polarity of the nitro group will likely hinder solubility in highly non-polar environments.

-

Insoluble: in water. The high lipophilicity and lack of significant hydrogen bonding donation capability would lead to very poor aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The general workflow for solubility determination is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade): e.g., Acetonitrile, Methanol, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point, with a mobile phase of acetonitrile and water or methanol and water[7][8]. The detection wavelength should be set to the λmax of the compound, which can be determined by UV-Vis spectrophotometry[9].

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the diluted samples and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing Solubility and Practical Considerations

The solubility of quinoline derivatives can be influenced by several factors[10]:

-

pH: For ionizable quinolines, pH can dramatically affect solubility. However, this compound is not expected to have a readily ionizable group in the typical pH range of organic synthesis.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. This can be leveraged for recrystallization purposes.

-

Purity of the Compound and Solvent: Impurities can alter the measured solubility.

-

Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

Understanding the solubility of this compound is a critical first step in its effective utilization in research and development. While direct quantitative data is sparse, a theoretical analysis based on its physicochemical properties and comparison with related compounds provides a strong predictive framework. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in chlorinated solvents and lower solubility in alcohols and non-polar hydrocarbons. The provided experimental protocol offers a robust method for obtaining precise, quantitative solubility data, which is indispensable for informed decision-making in synthetic chemistry and drug discovery pipelines.

References

-

Oktay, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI. [Link]

-

National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central. [Link]

-

ResearchGate. (2023). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2008). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

-

PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. National Center for Biotechnology Information. [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

IOPscience. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. [Link]

-

ResearchGate. (1981). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

ChemBK. (n.d.). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. This compound | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 3-Bromo-6-chloro-8-nitroquinoline

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-6-chloro-8-nitroquinoline

Introduction

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The introduction of energetic functional groups, such as the nitro group, alongside halogen substituents, creates molecules with unique electronic properties but also introduces significant challenges related to chemical stability. This compound is one such molecule, whose thermal behavior is critical for ensuring safety and control during drug development, manufacturing, and storage. Nitroaromatic compounds are a well-documented class of energetic materials, prone to rapid, exothermic decomposition when subjected to thermal stress.[2][3][4]

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathway of this compound. As direct experimental data for this specific compound is not extensively published, this paper synthesizes information from related nitroaromatic and heterocyclic compounds to establish a robust, scientifically grounded approach for its characterization. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and present a hypothesized decomposition profile, offering researchers a self-validating system for assessing this and similar molecules.

Part 1: Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's structure is foundational to predicting its thermal behavior. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₉H₄BrClN₂O₂ | PubChem[5] |

| Molecular Weight | 287.50 g/mol | PubChem[5] |

| CAS Number | 183543-61-5 | PubChem[5] |

The structure of this compound is characterized by three key features that dictate its reactivity and stability:

-

Quinoline Core: A stable, aromatic heterocyclic system that provides the molecular scaffold.

-

Halogen Substituents (Br and Cl): These atoms are strongly electronegative and exert a powerful electron-withdrawing effect on the aromatic ring through induction. This can influence the strength of adjacent chemical bonds.

-

Nitro Group (-NO₂): This is the primary determinant of the molecule's thermal instability. The C-NO₂ bond in nitroaromatic compounds is often the weakest link, and its cleavage is typically the initiating step in thermal decomposition.[4] The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it resistant to oxidative degradation but susceptible to energetic decomposition.[3]

Part 2: Principles of Thermal Decomposition in Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process, often involving radical mechanisms and autocatalysis.[4] The generally accepted primary step is the homolytic cleavage of the C–NO₂ bond, which has a high bond-association energy but is typically the most thermally labile bond in the molecule.

This initiation step generates a highly reactive aryl radical and nitrogen dioxide (•NO₂). These initial products can then trigger a cascade of secondary reactions, including:

-

Hydrogen abstraction from other molecules.

-

Attack on the aromatic ring, leading to fragmentation.

-

Redox reactions between the decomposition products.

The presence of halogens can further influence the decomposition pathway by altering the electron density of the quinoline ring and potentially participating in secondary radical reactions. The overall process is highly exothermic and can lead to a rapid increase in temperature and pressure, posing a significant safety hazard if not properly controlled.[4]

Part 3: Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, a multi-technique approach is essential. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed to provide a comprehensive and self-validating assessment.

Methodology 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for determining the thermal transitions of a material.[6] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset temperature of decomposition (Tₒₙₛₑₜ) and the total energy released (Heat of Decomposition, ΔHₔ). For energetic materials like nitro compounds, these parameters are critical for hazard assessment.[7][8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible. The use of high-pressure crucibles is critical to contain the pressure generated during decomposition and prevent rupture.

-

Sealing: Hermetically seal the crucible to ensure that the decomposition occurs in a contained environment, allowing for accurate measurement of the energy released.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and sensitivity; 10 °C/min is a standard rate for initial screening.[9]

-

Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Identify any endothermic peaks, which may correspond to melting.

-

Determine the onset temperature of the first major exothermic peak, which represents the start of thermal decomposition.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHₔ) in J/g.

-

Methodology 2: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[10] This technique is complementary to DSC, as it quantifies the mass loss associated with the decomposition events observed in the DSC thermogram. It helps to distinguish between phase transitions (no mass loss) and decomposition (mass loss) and provides information on the volatility of decomposition products.

Experimental Protocol:

-

Sample Preparation: Weigh 3-5 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min under a constant inert nitrogen atmosphere (50 mL/min).

-

-

Data Analysis:

-

Generate the mass vs. temperature curve (TGA curve) and its first derivative (DTG curve).

-

Determine the onset temperature of mass loss from the TGA curve.

-

Identify the temperature(s) of maximum mass loss rate from the peaks in the DTG curve.

-

Quantify the percentage of mass lost at each decomposition step and the final residual mass.

-

Methodology 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Causality: To elucidate the decomposition mechanism, identifying the gaseous products is essential. Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR) allows for the real-time analysis of the gases evolved during decomposition.[10]

Experimental Protocol:

-

Setup: Use the same TGA protocol as described above. The evolved gases are carried from the TGA furnace through a heated transfer line to the MS or FTIR gas cell.

-

Data Collection: Collect mass spectra or infrared spectra continuously throughout the TGA experiment.

-

Data Analysis: Correlate the evolution of specific gases (e.g., NO₂, NO, CO, CO₂, HCl, HBr) with the mass loss steps observed in the TGA curve. This provides direct evidence for the proposed decomposition pathway.

Part 4: Data Interpretation and Hypothesized Decomposition Profile

Based on the known behavior of similar nitroaromatic compounds, a hypothesized thermal profile for this compound can be constructed.

Predicted Quantitative Data

The following table summarizes the expected results from DSC and TGA analysis.

| Parameter | Predicted Value Range | Technique | Significance |

| Melting Point (Tₘ) | 150 - 220 °C | DSC | Indicates solid-to-liquid phase transition. |

| Onset of Decomposition (Tₒₙₛₑₜ) | 250 - 320 °C | DSC / TGA | Critical safety parameter; the temperature at which decomposition begins.[7] |

| Peak Decomposition (Tₚₑₐₖ) | 280 - 350 °C | DSC / DTG | Temperature of maximum reaction rate. |

| Heat of Decomposition (ΔHₔ) | 1500 - 2500 J/g | DSC | Measures the energy released; a higher value indicates greater hazard.[7] |

| Mass Loss | > 80% | TGA | Indicates significant decomposition into volatile products. |

Visualizations: Workflow and Proposed Mechanism

The logical flow for a comprehensive thermal hazard assessment is outlined below.

Caption: Experimental workflow for thermal stability analysis.

A plausible decomposition pathway, initiated by the cleavage of the weakest bond (C-NO₂), is visualized below.

Caption: Hypothesized decomposition pathway for the title compound.

Conclusion

References

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Benchchem. (n.d.). 3-Bromo-6-chloroquinoline-8-carboxylic acid | 860206-90-2. Benchchem.

- PubChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.

- PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline.

- ChemScene. (n.d.). 1416438-95-3 | 6-Bromo-3-chloro-quinoline. ChemScene.

- PubChem. (2026). 8-Bromo-6-chloro-3-nitro-cinnoline.

- PubChem. (n.d.). 8-Nitroquinoline.

- Guidechem. (n.d.). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE 296759-32-5 wiki. Guidechem.

- AIJFR. (n.d.).

- ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.

- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Sigma-Aldrich. (2024).

- ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.

- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.

- PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

- American Chemical Society. (2025). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.

- ACS Publications. (n.d.).

- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. Texas A&M University Libraries.

- Thermo Fisher Scientific. (2025).

- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.

- Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. This compound | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 10. tainstruments.com [tainstruments.com]

An In-depth Technical Guide on the Electronic Properties of 3-Bromo-6-chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-8-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline family, a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—bromo, chloro, and nitro substituents—on the quinoline core profoundly influences its electronic properties, thereby dictating its reactivity, potential biological activity, and spectroscopic behavior. This technical guide provides a comprehensive analysis of the electronic characteristics of this compound, integrating theoretical calculations with extrapolated experimental data from closely related analogues. The document is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a broad spectrum of pharmacological activities. The electronic distribution within the quinoline nucleus can be finely tuned through the introduction of various substituents. In the case of this compound, the synergistic electron-withdrawing effects of the two halogen atoms and the nitro group create a highly electron-deficient aromatic system. This electronic profile is anticipated to have significant implications for its potential as an electrophile in chemical reactions and its interactions with biological macromolecules.

Molecular Structure and Synthesis

The molecular structure of this compound, with the IUPAC name this compound, is characterized by a quinoline core substituted at positions 3, 6, and 8.

Molecular Diagram

Caption: Molecular structure of this compound.

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by sequential halogenation and nitration steps. The precise order of these electrophilic aromatic substitution reactions would be critical to achieving the desired regiochemistry, taking into account the directing effects of the existing substituents at each stage. For instance, nitration of a bromo-chloro-quinoline precursor would likely be directed by the existing activating/deactivating groups.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules where experimental data is scarce.[1] Using DFT, we can gain insights into the molecular orbital energies, electron density distribution, and reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[2] The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule.[3]

For quinoline itself, the HOMO-LUMO gap is approximately -4.83 eV.[1] The introduction of the electron-withdrawing bromo, chloro, and nitro groups is expected to significantly lower the energies of both the HOMO and LUMO. The strong electron-withdrawing nature of these substituents will lead to a smaller HOMO-LUMO gap compared to the parent quinoline, suggesting a higher chemical reactivity.[3] A smaller energy gap facilitates electronic transitions and can be correlated with the molecule's potential biological activity.[1]

Diagram: HOMO-LUMO Energy Levels

Caption: Predicted effect of substituents on HOMO-LUMO energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP is expected to show regions of negative potential (electron-rich) around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atoms of the aromatic rings will exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack. The overall electron-deficient nature of the ring system, enhanced by the substituents, suggests a predisposition to engage in reactions with nucleophiles.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to display signals in the aromatic region. The protons on the quinoline ring will be deshielded due to the aromatic ring current and the electron-withdrawing effects of the substituents. The chemical shifts of the remaining protons on the quinoline core will be influenced by their proximity to the bromo, chloro, and nitro groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring. The carbons directly attached to the electronegative nitrogen, bromine, chlorine, and nitro groups will exhibit significant downfield shifts. Computational methods, such as the GIAO (Gauge-Independent Atomic Orbital) approach, can provide theoretical predictions of the ¹H and ¹³C chemical shifts.[4]

UV-Visible Spectroscopy

The UV-Vis spectrum of quinoline derivatives is characterized by electronic transitions within the aromatic system.[1] The presence of the nitro group, a strong chromophore, is expected to result in absorption bands in the near-UV or visible region. The electronic transitions are likely to be of the π → π* and n → π* type. The exact position and intensity of these absorption bands will be influenced by the solvent polarity, a phenomenon known as solvatochromism.[5] In polar solvents, a bathochromic (red) shift of the π → π* transition is often observed.[6]

Electrochemical Properties: A Focus on Cyclic Voltammetry

The presence of the reducible nitro group makes this compound an interesting candidate for electrochemical studies, particularly cyclic voltammetry (CV). CV is a powerful technique for investigating the redox behavior of electroactive species.[7][8]

For nitroaromatic compounds, the electrochemical reduction of the nitro group is a well-studied process.[9][10] In a typical cyclic voltammogram, one or more reduction peaks corresponding to the stepwise reduction of the nitro group would be expected. The exact reduction potentials will be influenced by the electronic environment of the quinoline ring and the nature of the solvent and supporting electrolyte. The electron-withdrawing bromo and chloro substituents are expected to facilitate the reduction of the nitro group, leading to less negative reduction potentials compared to unsubstituted nitroquinolines.

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration (e.g., 1-5 mM) of this compound in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.

-

-

Electrochemical Cell Setup:

-

Employ a standard three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range where the reduction of the nitro group is expected.

-

Apply a potential sweep at a defined scan rate (e.g., 100 mV/s) and record the resulting current.

-

Perform multiple cycles to assess the reversibility of the redox processes.

-

-

Data Analysis:

-

Analyze the resulting voltammogram to determine the peak potentials (Ep) and peak currents (Ip) for the reduction and any subsequent oxidation processes.

-

Investigate the effect of scan rate on the peak currents to gain insights into the nature of the electrode process (e.g., diffusion-controlled or surface-adsorbed).

-

Implications for Drug Development

The electronic properties of this compound have several implications for its potential application in drug development:

-

Target Interactions: The electron-deficient nature of the quinoline ring may favor interactions with electron-rich residues in biological targets, such as enzymes or receptors.

-

Bioavailability: The lipophilicity, influenced by the halogen substituents, will play a crucial role in the molecule's ability to cross cell membranes.

-

Metabolism: The nitro group can be a site of metabolic reduction in vivo, which could lead to the formation of reactive intermediates with potential therapeutic or toxicological consequences.

Conclusion

This compound represents a fascinating molecular scaffold with a rich electronic landscape shaped by its trifecta of electron-withdrawing substituents. While direct experimental data remains to be fully elucidated, theoretical modeling and comparative analysis with related quinoline derivatives provide a robust framework for understanding its fundamental electronic properties. This guide has offered a detailed exploration of its predicted molecular structure, spectroscopic signatures, and electrochemical behavior, providing a valuable resource for scientists working at the interface of chemistry, biology, and medicine. Further experimental validation of these predicted properties will undoubtedly pave the way for the rational design of novel quinoline-based compounds with tailored electronic characteristics for a range of scientific applications.

References

-

SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Retrieved from [Link]

-

ACS Publications. (n.d.). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical cyclic voltammogram of nitroaromatic compounds in different media. Retrieved from [Link]

-

ACS Publications. (n.d.). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. Retrieved from [Link]

-

ScienceDirect. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). The electrochemically selective C3-thiolation of quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. The.... Retrieved from [Link]

-

PubMed. (2004). 19F and 1H NMR spectra of halocarbons. Retrieved from [Link]

-

Semantic Scholar. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Redox potentials of various nitroaromatic compounds. (A) Cyclic.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

NEWARE. (2024). A Comprehensive Guide to Cyclic Voltammetry(CV). Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Reduction of Quinones in Different Media: A Review. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Asian Journal of Chemistry. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Retrieved from [Link]

-

YouTube. (2015). Cyclic voltammetry. Retrieved from [Link]

-

YouTube. (2023). NMR Spectroscopy for Visual Learners. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

-

IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

-

NIH. (n.d.). Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. Retrieved from [Link]

-

DTIC. (n.d.). Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. Retrieved from [Link]

-

NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-6-chloro-3-nitro-cinnoline. Retrieved from [Link]

Sources

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. irjweb.com [irjweb.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Comprehensive Guide to Cyclic Voltammetry(CV) [neware.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

Reactivity profile of the nitro group in 3-Bromo-6-chloro-8-nitroquinoline

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in 3-Bromo-6-chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in this compound. This highly functionalized heterocyclic compound serves as a valuable scaffold in medicinal and materials chemistry. The interplay between the potent electron-withdrawing nitro group, the deactivating halogen substituents, and the inherent electronic nature of the quinoline core dictates a unique reactivity profile. This document will explore the principal transformations of the nitro group, focusing on its reduction to the corresponding amine and its role in directing nucleophilic aromatic substitution. Detailed, field-tested protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Molecular Architecture and Electronic Landscape

This compound is a quinoline core substituted with three distinct electron-withdrawing groups (EWGs). Understanding the electronic contribution of each component is critical to predicting the molecule's reactivity.

-

The Quinoline Nucleus: The nitrogen atom in the quinoline ring is inherently electron-withdrawing, reducing electron density across the bicyclic system, particularly in the pyridine ring.

-

The Nitro Group (-NO₂): As one of the most powerful EWGs, the nitro group at the C-8 position strongly deactivates the carbocyclic ring towards electrophilic attack through both inductive and resonance effects. Conversely, this significant reduction in electron density renders the ring susceptible to nucleophilic attack.[1]

-

Halogen Substituents (-Br, -Cl): The bromine at C-3 and chlorine at C-6 further withdraw electron density via induction. While they are typically weak deactivators in electrophilic substitutions, in this electron-poor system, their primary electronic role is to enhance the overall electrophilicity of the quinoline scaffold.

The confluence of these features makes this compound an electron-deficient molecule, priming the C-8 nitro group for reductive transformations and activating the carbocyclic ring for nucleophilic substitution reactions.

Caption: Electronic contributions of substituents in the title compound.

Key Reactivity Pathway: Reduction of the Nitro Group

The transformation of the 8-nitro group to an 8-amino group is arguably the most valuable reaction of this substrate. The resulting 8-amino-3-bromo-6-chloroquinoline is a versatile intermediate, opening pathways for further functionalization, such as amide bond formation, diazotization, or cross-coupling reactions.[2] The choice of reduction methodology is paramount to ensure high chemoselectivity, preserving the aryl-halide bonds.

Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a highly efficient method for nitro group reduction.[3][4] However, the choice of catalyst is critical to prevent undesired hydrodehalogenation, a common side reaction with aryl halides.

Expertise & Experience: While Palladium on carbon (Pd/C) is a common choice for nitro reductions, it is notoriously aggressive and often leads to the cleavage of C-Br and C-Cl bonds.[5] For substrates like this compound, catalysts such as Raney Nickel or specific cobalt-based systems are superior as they exhibit greater chemoselectivity, favoring the reduction of the nitro group while leaving the halogens intact.[6][7]

Trustworthiness through Protocol: The following protocol is designed for high chemoselectivity. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent over-reduction and dehalogenation.

Detailed Protocol 1: Chemoselective Reduction via Catalytic Hydrogenation

-

System Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.48 mmol).

-

Solvent Addition: Add ethanol (35 mL) to dissolve the substrate.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 100 mg, ~10% w/w), slurried in ethanol, to the reaction mixture under a nitrogen or argon atmosphere.

-

Causality: Raney Nickel is chosen for its proven selectivity in reducing nitro groups in the presence of aryl halides.[6]

-

-

Reagent Introduction: Fit the flask with a reflux condenser. Introduce hydrazine monohydrate (1.0 mL, 20.6 mmol, ~6 eq.) dropwise via a syringe. An exothermic reaction with gas evolution (N₂) will be observed.

-

Causality: Hydrazine serves as the in-situ hydrogen source for the transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.

-

-

Reaction Execution: Gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

-

Monitoring: Track the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of the more polar amine product.

-

Work-up: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

-

Self-Validation: The Celite filtration must be performed cautiously as Raney Nickel can be pyrophoric when dry.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 8-amino-3-bromo-6-chloroquinoline, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Caption: Workflow for selective catalytic transfer hydrogenation.

Chemical Reduction with Metallic Reagents

Reduction using metals in acidic media provides a robust and often more scalable alternative to catalytic hydrogenation. Reagents like iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid are highly effective.[8]

Expertise & Experience: Iron-based reductions are particularly advantageous in process chemistry due to the low cost, environmental benignity, and high chemoselectivity of the reagent.[9] This method is exceptionally tolerant of aryl halides and other reducible functional groups that might be sensitive to catalytic methods.[8]

Detailed Protocol 2: Chemical Reduction with Iron in Acetic Acid

-

System Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (5.0 g, 17.4 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: Add iron powder (4.86 g, 87.0 mmol, 5 eq.) to the suspension.

-

Causality: Iron acts as the electron donor for the reduction in the acidic medium. A stoichiometric excess ensures the reaction goes to completion.

-

-

Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 3-5 hours. The color of the mixture will typically change from a yellow suspension to a dark brown or black mixture.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it over 200 g of ice.

-

Neutralization & Extraction: Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This will precipitate iron salts.

-

Self-Validation: The neutralization step must be done slowly and with cooling, as it is highly exothermic.

-

-

Filtration & Extraction: Filter the resulting slurry through a Celite pad to remove the iron oxides/hydroxides, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 8-amino-3-bromo-6-chloroquinoline. Further purification can be achieved via column chromatography if necessary.

| Parameter | Catalytic Transfer Hydrogenation (Raney Ni/N₂H₄) | Chemical Reduction (Fe/AcOH) |

| Selectivity | High; optimized to preserve C-X bonds. | Excellent; highly tolerant of aryl halides.[8][9] |

| Reaction Time | Typically 2-4 hours. | Typically 3-5 hours. |

| Conditions | Reflux temperature (~80°C), atmospheric pressure. | Elevated temperature (80-90°C). |

| Work-up | Simple filtration of catalyst. | More complex: neutralization, filtration of iron salts, extraction. |

| Scalability | Good; caution with pyrophoric catalyst. | Excellent; low cost of reagents. |

| Key Advantage | Cleaner reaction profile, avoids acidic conditions. | Cost-effective, robust, and highly reliable. |

Table 1: Comparison of primary methods for the reduction of the nitro group.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing character of the 8-nitro group significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for electron-rich aromatic systems.

Expertise & Experience: The nitro group directs incoming nucleophiles to the ortho (C-7) and para (C-5) positions. This is because the anionic Meisenheimer-like intermediate formed upon nucleophilic attack can be effectively stabilized through resonance delocalization onto the oxygen atoms of the nitro group. This stabilization is not possible if the attack occurs at the meta position (C-6).

Caption: General mechanism for SNAr on the activated quinoline core.

This reactivity enables the direct introduction of functionalities at positions that might be difficult to access through other synthetic routes. A key example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile bearing a leaving group attacks an activated C-H bond.

Detailed Protocol 3: Vicarious Nucleophilic Substitution of Hydrogen at C-7

-

System Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (500 mg, 1.74 mmol) in anhydrous THF (15 mL). Cool the solution to -40°C in an acetonitrile/dry ice bath.

-

Base Addition: Add potassium tert-butoxide (t-BuOK) (488 mg, 4.35 mmol, 2.5 eq.) to the solution and stir for 15 minutes.

-

Nucleophile Preparation: In a separate flask, prepare the nucleophile. For example, for amination, use a protected amine like carbazole or a sulfonamide.

-

Reaction Execution: Add a solution of the chosen nucleophile (e.g., carbazole, 1.5 eq.) in THF to the reaction mixture dropwise.

-

Monitoring & Quenching: Stir at -40°C for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction by adding an aqueous solution of ammonium chloride.

-

Work-up and Purification: Warm the mixture to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 7-substituted-3-bromo-6-chloro-8-nitroquinoline.

Summary and Outlook

The reactivity of the nitro group in this compound is dominated by two primary pathways:

-

Reduction: The nitro group can be selectively reduced to an amine using methods like catalytic transfer hydrogenation with Raney Nickel or chemical reduction with iron powder, preserving the crucial halogen substituents. This transformation is fundamental for building more complex molecular architectures.

-

SNAr Activation: The nitro group strongly activates the quinoline core, particularly at the C-5 and C-7 positions, for nucleophilic attack. This allows for the direct introduction of various nucleophiles, providing a powerful tool for late-stage functionalization.

The strategic manipulation of this reactivity profile allows chemists to use this compound as a versatile building block. The resulting aminoquinolines and C-7 substituted derivatives are high-value intermediates for the synthesis of novel therapeutic agents, agrochemicals, and functional materials.[10] Future research may focus on leveraging these pathways for the development of targeted covalent inhibitors, molecular probes, or advanced organic electronic materials.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Request PDF. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

Maurya, S. K., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

-

Chen, F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

- Kuwano, R., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Yoo, B. W., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Hindawi. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Retrieved from [Link]

-

Beilstein Journals. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-6-chloro-3-nitro-cinnoline. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

Thomas, S. P., et al. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. Retrieved from [Link]

Sources

- 1. 3-Bromo-6-chloroquinoline-8-carboxylic acid | 860206-90-2 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor [beilstein-journals.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Halogen Mobility in 3-Bromo-6-chloro-8-nitroquinoline

This guide provides a comprehensive analysis of the differential halogen reactivity in 3-bromo-6-chloro-8-nitroquinoline, a key heterocyclic building block. The insights and protocols herein are curated for researchers, scientists, and professionals in drug development who leverage substituted quinolines in their synthetic programs. We will dissect the underlying electronic principles governing halogen mobility and provide validated, step-by-step protocols for achieving regioselective transformations.

Introduction: The Strategic Importance of this compound

Substituted quinolines are privileged scaffolds in medicinal chemistry and materials science.[1] The title compound, this compound, offers three distinct points for chemical modification: the C3-bromo, C6-chloro, and C8-nitro groups. Understanding the hierarchy of reactivity between the two halogen atoms is paramount for designing efficient and selective synthetic routes. This guide focuses on the factors that control the mobility of the bromine and chlorine substituents, enabling chemists to predictably functionalize the quinoline core.

The Electronic Landscape: Why Halogen Reactivity Differs

The reactivity of the halogens at the C3 and C6 positions is not identical. This difference is dictated by the electronic architecture of the 8-nitroquinoline scaffold. Two primary mechanisms must be considered: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

SNAr reactions are stepwise processes involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2][3][4][5] The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group and the ability of the ring to stabilize the intermediate negative charge.

In this compound, the potent electron-withdrawing nature of the nitro group at C8 is the dominant activating feature.[6][7] This activation, however, is not uniformly distributed across the ring.

-

Activation at C6: The chlorine atom at C6 is in a para-like position relative to the nitro group in the benzenoid ring. This geometric arrangement allows for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C6. The charge can be delocalized directly onto the oxygen atoms of the nitro group.

-

Activation at C3: The bromine atom at C3 is in the pyridine ring and is significantly less activated towards SNAr. It lacks a direct ortho or para relationship with the primary activating nitro group, meaning the resonance stabilization of an intermediate formed at C3 is considerably weaker.

Therefore, under SNAr conditions, the chlorine atom at the C6 position is significantly more mobile and will be selectively displaced by nucleophiles.

Caption: Electronic activation map for SNAr on the quinoline core.

Palladium-Catalyzed Cross-Coupling Reactivity